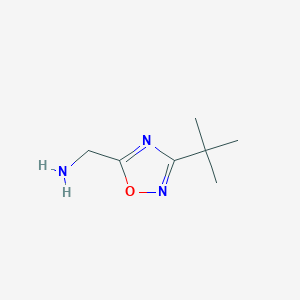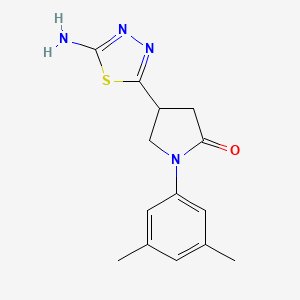
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one" is a derivative of thiadiazole, a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. Thiadiazoles are known for their wide range of biological activities, including anticancer, antitubercular, antifungal, and antibacterial properties. The compound is structurally related to various synthesized derivatives that have been studied for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves multi-component reactions that can be enhanced by the use of ultrasound-promoted methods. For instance, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives has been reported to be more efficient when using ultrasound, resulting in better yields and faster reaction rates compared to conventional methods . Similarly, the preparation of 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-ones involves a multi-step process starting from 2-bromo-5-amino-1,3,4-thiadiazole, followed by cyclocondensation and substitution reactions .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined and showed that the compound crystallized in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) and compared with experimental data to validate the theoretical models .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including condensation and substitution, to yield a diverse array of compounds with potential biological activities. The reactivity of these compounds can be influenced by their molecular structure, as seen in the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, where the presence of a 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole moiety is key to the subsequent reactions with haloaryl ketones and other reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as their thermal stability, electronic properties, and hydrogen bonding characteristics, are crucial for their potential applications. For instance, the study of 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine revealed its thermal stability and potential for optoelectronic applications . Additionally, the electronic properties and molecular electrostatic potential maps can be determined using DFT calculations, providing insights into the reactivity and interaction of these compounds with biological targets .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A study synthesized novel derivatives related to the thiadiazole family, exhibiting significant antimicrobial and antifungal activities. These compounds, including variations of 1,3,4-thiadiazoles, were evaluated for their effectiveness against various strains, demonstrating promising bioactivity profiles (Manjoor. Syed et al., 2013; B. Andrews et al., 2017).
Antioxidant and Antitumor Evaluation
Research into thiadiazole derivatives has also highlighted their potential in antioxidant and antitumor applications. Compounds synthesized from 2-amino-1,3,4-thiadiazole showed promising antitumor and antioxidant activities, indicating their relevance in developing novel therapeutic agents (W. Hamama et al., 2013; Junhu Qin et al., 2020).
Anti-Inflammatory and Analgesic Activities
Another avenue of research has been the exploration of thiadiazole derivatives for anti-inflammatory and analgesic properties. Studies on novel acridine derivatives containing the 1,3,4-thiadiazole moiety have shown significant anti-inflammatory and analgesic activities, underscoring the potential of these compounds in pain management and inflammation control (Varalakshmi Devi Kothamunireddy et al., 2021).
Propriétés
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-8-3-9(2)5-11(4-8)18-7-10(6-12(18)19)13-16-17-14(15)20-13/h3-5,10H,6-7H2,1-2H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCJKVWNWQTFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145448 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | |
CAS RN |
1142202-30-9 |
Source


|
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

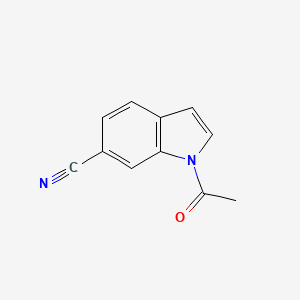
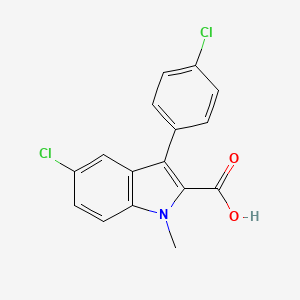
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
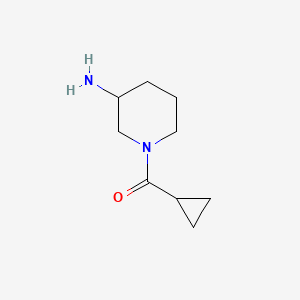
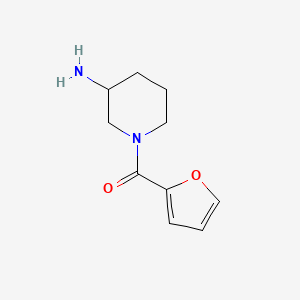
![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)
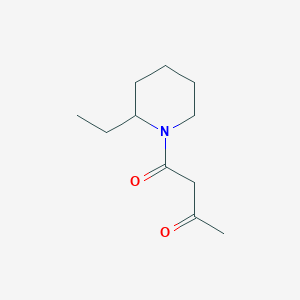
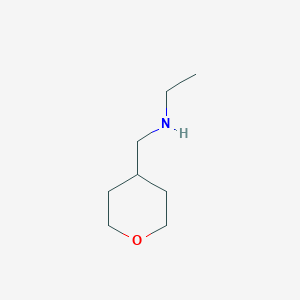

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
